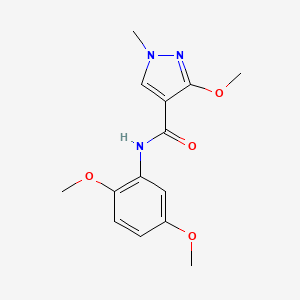

N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of methoxy groups (-OCH3) and an amide group (-CONH2) suggest that this compound might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrazole ring attached to a phenyl ring (which has two methoxy groups attached), and an amide group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions typical of pyrazoles, such as substitutions or additions at the nitrogen atoms or the carbon atoms of the ring. The methoxy and amide groups could also participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the positions of the functional groups. Generally, pyrazoles are crystalline solids at room temperature. The presence of methoxy and amide groups could affect properties such as solubility, melting point, and acidity .Applications De Recherche Scientifique

1. Synthesis and Application in Anti-Inflammatory Agents N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and investigated for their potential as anti-inflammatory agents. For example, El‐Hawash and El-Mallah (1998) synthesized novel isomeric series including N-substituted-5-amino-4-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrazole-1-carboxamides, which exhibited significant in vivo anti-inflammatory activity against carrageenan-induced rat paw oedema. These compounds were found to be less toxic and nearly devoid of ulcerogenic activity compared to traditional anti-inflammatory drugs like phenylbutazone and indometacin El‐Hawash & El-Mallah, 1998.

2. Molecular Interaction Studies Research by Shim et al. (2002) explored the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. This study utilized molecular orbital methods and comparative molecular field analysis to understand the conformational analysis and structure-activity relationship, providing insights into the binding interactions with the receptor Shim et al., 2002.

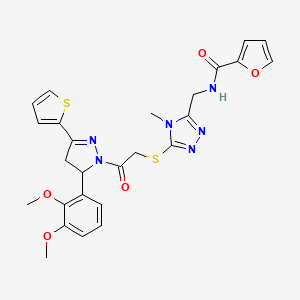

3. Crystal Structure and Hirshfeld Surface Analysis Research into the crystal structure and molecular interactions of related compounds has been conducted. For example, Prabhuswamy et al. (2016) studied the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, providing valuable insights into its molecular geometry and interactions Prabhuswamy et al., 2016.

4. Cytotoxic Activity in Cancer Research The carboxamide derivatives of compounds structurally related to this compound have been investigated for their cytotoxic activity against cancer cell lines. For instance, Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent growth inhibitory properties against various cancer cell lines Deady et al., 2003.

5. Synthesis and Characterization for Pharmacological Studies Various studies have focused on the synthesis and characterization of derivatives for potential pharmacological applications. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells Hassan et al., 2014.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The compound “N-(2,5-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a synthetic derivative of the 2C family of hallucinogens . The primary targets of this compound are the serotonin 5-HT2A receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia .

Mode of Action

This compound acts as a potent agonist at the 5-HT2A receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound’s interaction with the 5-HT2A receptors results in a series of intracellular changes that lead to its hallucinogenic effects .

Biochemical Pathways

It’s known that the activation of 5-ht2a receptors can lead to the release of various neurotransmitters and neuromodulators, including dopamine and glutamate . These substances play key roles in mood regulation and perception, which can explain the compound’s hallucinogenic effects .

Pharmacokinetics

Similar compounds in the 2c family are known to be metabolized in the liver, with various metabolites identified in urine samples . More research is needed to fully understand the ADME properties of this specific compound and their impact on its bioavailability.

Result of Action

The activation of 5-HT2A receptors by this compound leads to a range of effects at the molecular and cellular levels. These include changes in cell signaling and neurotransmitter release, which can result in altered perception, mood, and cognition . The compound’s use can also lead to various toxic effects, including tachycardia, hypertension, hallucinations, and in severe cases, rhabdomyolysis, acute kidney injury, and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects can be modulated by the presence of other substances, the user’s physiological state, and genetic factors . Furthermore, the compound’s stability could be affected by factors such as temperature, pH, and exposure to light or oxygen.

Propriétés

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-17-8-10(14(16-17)21-4)13(18)15-11-7-9(19-2)5-6-12(11)20-3/h5-8H,1-4H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCIIKPTXZPJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)

![3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid](/img/structure/B2824488.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2824492.png)

![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2824495.png)

![N-Cyclohexyl-2-[6-(3,4-dimethoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2824497.png)

![4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B2824498.png)

![3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2824499.png)

![7-(dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2824501.png)

methanone](/img/structure/B2824502.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2824505.png)

![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2824509.png)